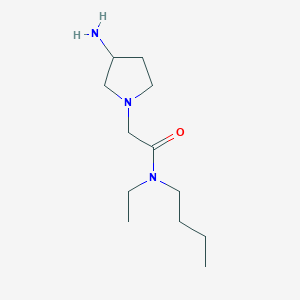
2-(3-氨基吡咯烷-1-基)-N-丁基-N-乙基乙酰胺
描述
The compound “2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can generally be synthesized from different cyclic or acyclic precursors . For example, one method involves the reaction of primary amines with diols .Molecular Structure Analysis
The molecular structure likely includes a pyrrolidine ring, an amine group, and an acetamide group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in reductive cyclization reactions . The specific reactions would depend on the functional groups present in the molecule.科学研究应用
合成方法
- 开发了合成相关化合物 2-[(4R)-2-氧代-4-苯基吡咯烷-1-基]乙酰胺的新方法。这些方法包括用卤代乙酰胺或氯乙腈对正丁基 (3R)-4-氨基-3-苯基丁酸进行烷基化,产率为 40-60% (Vorona 等,2012)。
化学性质和反应
- 已合成一种新的二茂铁尿嘧啶肽核酸 (PNA) 单体,其中涉及与类似于 2-(3-氨基吡咯烷-1-基)-N-丁基-N-乙基乙酰胺的组分的反应。该过程涉及与卤代乙酰胺和苯甲酰氯的反应,展示了这些化合物在合成复杂分子中的多功能性 (Gasser 等,2006)。
- 已对另一种相关化合物 7-(3-氨基吡咯烷-1-基)-1-(2,4-二氟苯基)-1,4-二氢-6-氟-4-氧代-1,8-萘啶-3-羧酸的对映异构体的合成和性质进行了研究。这些研究突出了立体化学在该类化合物生物活性中的重要性 (Rosen 等,1988)。
生物活性
- 一项关于苯甲酰胺(包括与 2-(3-氨基吡咯烷-1-基)-N-丁基-N-乙基乙酰胺相关的化合物)的合成和抗精神病活性的研究显示出潜在的抗精神病特性。这些发现可能与开发新的治疗剂有关 (Iwanami 等,1981)。
- 用 N-乙酰基乙酰胺与 N-乙烯基吡咯烷酮反应生产 N-1-(N-吡咯烷基)-乙酰胺,证明了此类化合物在各种化学合成过程中的潜力 (Aliyeva 等,1995)。
未来方向
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to have target selectivity . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule . The exact nature of this interaction would depend on the specific structure of the compound and the target.
Biochemical Pathways
Again, without specific information on the targets of this compound, it’s difficult to summarize the affected pathways and their downstream effects. Pyrrolidine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability. Pyrrolidine derivatives are often designed to optimize these properties . .
生化分析
Biochemical Properties
2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with enzymes such as acetylcholinesterase and monoamine oxidase . These interactions can lead to enzyme inhibition or activation, affecting the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors, which play a crucial role in cell signaling . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmitter levels in the synaptic cleft . Furthermore, it can influence gene expression by binding to DNA or RNA, altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory by modulating neurotransmitter levels . At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile. Additionally, it can modulate the activity of other metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and DNA.
属性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-5-7-15(4-2)12(16)10-14-8-6-11(13)9-14/h11H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSFISSSPSAPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)

![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)
![4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1475087.png)


![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475092.png)

![5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475096.png)


![Methyl 2-{(tert-butoxycarbonyl)[2-(methylamino)-2-oxoethyl]amino}acetate](/img/structure/B1475101.png)
![1-({[(2-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475103.png)
